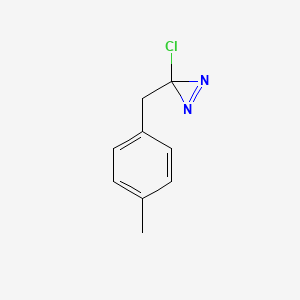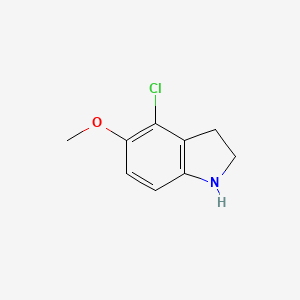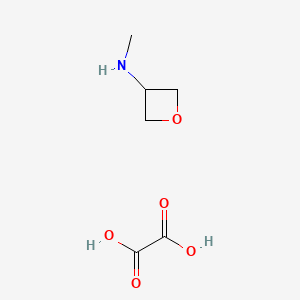
(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine is a chiral aziridine compound characterized by its unique three-membered ring structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2S,3R)-2-isopropyl-3-methyl-1-phenylamine with a suitable halogenating agent, such as thionyl chloride or phosphorus tribromide, to form the corresponding aziridine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize microreactor technology to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aziridine ring’s strained structure makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity underlies its potential as a pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with applications in asymmetric synthesis.
(2S,3R)-2-Benzamidomethyl-3-hydroxybutyrate: Used as an intermediate in the synthesis of bioactive molecules.
(2S,3R)-2-Chloro-3-hydroxy ester compounds: Employed in the production of pharmaceuticals and chemical intermediates.
Uniqueness
(2S,3R)-2-Isopropyl-3-methyl-1-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and versatility in chemical transformations. Its chiral nature also makes it valuable in enantioselective synthesis, providing access to optically pure compounds.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(2R,3S)-2-methyl-1-phenyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C12H17N/c1-9(2)12-10(3)13(12)11-7-5-4-6-8-11/h4-10,12H,1-3H3/t10-,12+,13?/m1/s1 |
InChI-Schlüssel |
KOGUYOJOROUEGR-FVBASEICSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N1C2=CC=CC=C2)C(C)C |
Kanonische SMILES |
CC1C(N1C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B11910992.png)





![7-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911030.png)

![6,11-Diazadispiro[2.1.4.2]undecane-7,10-dione](/img/structure/B11911050.png)



![N-methylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B11911073.png)
